molecular formula C3H4Cl2F2 B074838 1,3-Dichloro-2,2-difluoropropane CAS No. 1112-36-3

1,3-Dichloro-2,2-difluoropropane

Cat. No.: B074838
CAS No.: 1112-36-3
M. Wt: 148.96 g/mol
InChI Key: UOHYSKIMXVGQBL-UHFFFAOYSA-N
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Description

Compound E 2001, also known as γ-Secretase Inhibitor XXI, is a potent and cell-permeable inhibitor of γ-secretase. This enzyme plays a crucial role in the production of β-amyloid, a peptide implicated in the pathogenesis of Alzheimer’s disease. By inhibiting γ-secretase, Compound E 2001 has potential therapeutic applications in treating Alzheimer’s disease and other neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Compound E 2001 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .

Industrial Production Methods

Industrial production of Compound E 2001 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Compound E 2001 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Compound E 2001 has a wide range of scientific research applications, including:

Mechanism of Action

Compound E 2001 exerts its effects by inhibiting the γ-secretase enzyme, which is involved in the cleavage of amyloid precursor protein (APP) to produce β-amyloid. By blocking this cleavage, the compound reduces the production of β-amyloid, thereby potentially mitigating the progression of Alzheimer’s disease. The molecular targets include the presenilin subunits of γ-secretase, and the pathways involved are related to amyloidogenic processing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compound E 2001 is unique due to its high potency and cell permeability, making it an effective tool for studying γ-secretase and its role in neurodegenerative diseases. Its ability to inhibit γ-secretase at low concentrations sets it apart from other similar compounds .

Properties

IUPAC Name

1,3-dichloro-2,2-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2F2/c4-1-3(6,7)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHYSKIMXVGQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445951
Record name 1,3-DICHLORO-2,2-DIFLUOROPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-36-3
Record name 1,3-DICHLORO-2,2-DIFLUOROPROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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